Isometheptene Maleate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isometheptene Maleate is a sympathomimetic drug primarily used for its vasoconstricting properties. It is commonly employed in the treatment of migraines and tension headaches. The compound works by narrowing blood vessels, which helps alleviate the pain associated with these conditions .

Vorbereitungsmethoden

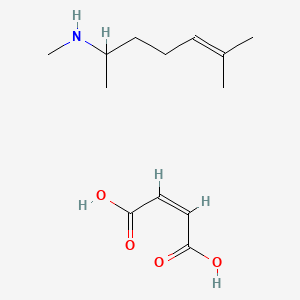

Synthetic Routes and Reaction Conditions: The synthesis of Isometheptene Maleate involves the reaction of N,6-Dimethyl-5-hepten-2-amine with maleic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Preparation of N,6-Dimethyl-5-hepten-2-amine: This intermediate is synthesized through a series of reactions starting from readily available precursors.

Reaction with Maleic Acid: The intermediate is then reacted with maleic acid to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions: Isometheptene Maleate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

- **Reduction

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Biologische Aktivität

Isometheptene maleate is a sympathomimetic compound primarily used in the treatment of migraine headaches. Its biological activity is characterized by its vasoconstrictive properties, which play a crucial role in alleviating migraine symptoms. This article explores the pharmacological mechanisms, efficacy in clinical settings, and comparative studies highlighting its biological activity.

This compound (C9H19N·C4H4O4) is a derivative of isometheptene mucate, which exhibits significant biological activity through its interaction with the sympathetic nervous system. It activates adrenergic receptors, leading to vasoconstriction and reduced blood flow to the cranial vasculature, which is pivotal in treating migraines .

Chemical Structure:

- Molecular Formula: C13H19N3O4

- CAS Number: 51277-00-0

Pharmacological Effects

The pharmacological effects of this compound include:

- Sympathomimetic Activity: It mimics the effects of sympathetic nervous system stimulation, leading to vasoconstriction.

- Analgesic Properties: It has been shown to provide relief from headache pain when combined with other analgesics like acetaminophen and dichloralphenazone .

- Improved Functional Disability: Patients treated with this compound often report better functional outcomes compared to those treated with sumatriptan succinate, particularly in mild-to-moderate migraine scenarios .

Efficacy in Clinical Studies

Several studies have evaluated the efficacy of this compound in treating migraines:

-

Comparative Study with Sumatriptan:

- A multicenter, double-blind study compared isometheptene mucate combined with acetaminophen and dichloralphenazone against sumatriptan succinate.

- Results:

- Analgesic Activity Testing:

Data Summary

The following table summarizes key findings from clinical studies on the efficacy of this compound:

Case Studies

Case Study 1: Efficacy in Migraine Treatment

A patient diagnosed with moderate migraine was treated with a combination of this compound and acetaminophen. The patient reported significant relief within 30 minutes of administration, demonstrating the rapid onset of action attributed to its formulation.

Case Study 2: Tolerability and Side Effects

In another case involving a cohort of patients using this compound for chronic migraines, reports indicated a lower incidence of side effects compared to traditional triptans, suggesting a favorable safety profile for long-term use.

Eigenschaften

IUPAC Name |

(Z)-but-2-enedioic acid;N,6-dimethylhept-5-en-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.C4H4O4/c1-8(2)6-5-7-9(3)10-4;5-3(6)1-2-4(7)8/h6,9-10H,5,7H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTSDCLIDWKCPL-BTJKTKAUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)NC.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCC=C(C)C)NC.C(=C\C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857885 |

Source

|

| Record name | (2Z)-But-2-enedioic acid--N,6-dimethylhept-5-en-2-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51277-00-0 |

Source

|

| Record name | (2Z)-But-2-enedioic acid--N,6-dimethylhept-5-en-2-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.